N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c1-14-9(16)8-3-6-7(17-8)2-5(4-15-6)10(11,12)13/h2-4H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIROWCMMQCOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves the reaction of a thienopyridine precursor with appropriate reagents to introduce the N-methyl and trifluoromethyl groups. One common method involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization and subsequent functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophiles to specific positions on the thieno[3,2-b]pyridine scaffold. Key observations include:
Nucleophilic Aromatic Substitution (NAS)
The carboxamide group facilitates displacement reactions at adjacent positions:
The methyl group on the carboxamide reduces hydrolysis susceptibility compared to unsubstituted amides .
Cyclization Reactions
Thorpe-Ziegler intramolecular cyclization is a key pathway for generating fused heterocycles:
Example Reaction Pathway :
textEthyl [3-cyano-6-(thienyl)-4-CF₃-pyridinylthio]acetate → Thorpe-Ziegler cyclization (EtOH, NaOAc, Δ) → 3-Amino-6-(thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxylate [3]
This method achieves >80% yields for tricyclic systems .
Amide Coupling
The carboxamide participates in HATU-mediated couplings:
text3-Amino-thienopyridine-2-carboxylic acid + R-NH₂ → HATU, DIPEA, DMF, 25°C → N-substituted carboxamides (60–90% yield) [2][4]
Microwave-assisted methods reduce reaction times to <1 hour .
Hydrazide Formation
textEthyl thienopyridine carboxylate + NH₂NH₂·H₂O → EtOH, reflux, 2 h → Carbohydrazide derivative (90% conversion) [3]
Hydrazides undergo condensation with aldehydes to form hydrazones, which cyclize to pyridothienopyrimidines .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, dioxane, 80°C | 6-Aryl substituted derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | C3 amination (limited by -CF₃ steric effects) |
Stability and Degradation
Critical stability parameters:
-
Thermal : Stable ≤200°C (DSC data)
Biological Activity Correlations
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridine derivatives, including N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide. These compounds have been evaluated for their effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Case Study: Antitumor Efficacy
A study investigated several thieno[3,2-b]pyridine derivatives for their ability to inhibit tumor growth. The results indicated that certain derivatives exhibited significant growth inhibition in TNBC cell lines while demonstrating minimal toxicity to non-tumorigenic cells. Notably, one compound showed a GI50 concentration that effectively reduced cell viability and proliferation in MDA-MB-231 cells and decreased tumor graft sizes in chick chorioallantoic membrane assays .
Protein Kinase Inhibition
In addition to their antitumor properties, thieno[3,2-b]pyridine derivatives are also being explored as protein kinase inhibitors. The inhibition of kinases is a promising strategy for cancer treatment due to their role in regulating various cellular processes.
Case Study: Protein Kinase Inhibition
A patent describes the synthesis of thieno[3,2-b]pyridine derivatives as inhibitors of non-receptor tyrosine kinases such as Src. These kinases are implicated in various diseases, including cancer and osteoporosis. The compounds demonstrated effective inhibition of these kinases, suggesting their potential as therapeutic agents in treating conditions associated with kinase dysregulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thieno[3,2-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications to the core structure, such as the introduction of trifluoromethyl groups or varying substituents on the pyridine ring, can significantly influence their biological activity.
Data Table: Structure-Activity Relationship Insights
| Compound | Substituent | Activity | Remarks |
|---|---|---|---|
| 1 | Trifluoromethyl | High | Effective against TNBC |
| 2 | Methyl | Moderate | Reduced cytotoxicity |
| 3 | Chlorine | Low | Less effective than others |
Mechanism of Action
The mechanism of action of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are primarily derivatives of thieno[2,3-b]pyridine-2-carboxamide, which share the tricyclic thienopyridine scaffold but differ in substituents on the carboxamide nitrogen or the pyridine/thiophene rings. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
Substituent Effects on Solubility and Stability :
- Electron-Withdrawing Groups (EWGs) : Compounds with -CF3 (e.g., entries 14, 5, 11) exhibit enhanced thermal and oxidative stability due to the strong electron-withdrawing effect of the trifluoromethyl group. This also reduces basicity, improving metabolic resistance .
- Halogen Substitutions : Iodo- and bromo-substituted derivatives (e.g., 14, 11) show higher molecular weights and melting points (>250°C), likely due to increased van der Waals interactions . Chloro analogs (e.g., 5) are more lipophilic but less stable than iodo/bromo derivatives.
Synthetic Yields :
- Yields for carboxamide derivatives range from 85–95%, with iodophenyl derivatives (e.g., 14) achieving the highest yields (95%) due to efficient coupling reactions using TPR (thiophene precursor) and K2CO3 .
- The target compound (N-methyl derivative) is synthesized in >90% purity, though its exact synthetic route remains less documented .
Spectroscopic Data :
- 1H NMR : All compounds show characteristic peaks for aromatic protons (δ 6.8–8.2 ppm) and NH2 groups (δ 5.5–6.0 ppm). The trifluoromethyl group resonates as a singlet in 19F NMR near δ -60 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (1650–1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and N-H (3300–3500 cm⁻¹) are consistent across analogs .
Critical Analysis of SAR (Structure-Activity Relationship)
- Position 3: Amino (-NH2) substitution is critical for hydrogen bonding with target proteins, as seen in kinase inhibitors .
- Position 6 : Aryl or thiophene groups (e.g., entry 13) enhance π-π stacking interactions, while trifluoromethyl groups improve metabolic stability .
- N-Substituents : Methyl groups (target compound) offer simplicity and reduced synthetic complexity, whereas halogenated aryl groups (e.g., 14, 5) improve binding affinity but may increase toxicity .
Biological Activity
N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thieno[3,2-b]pyridine class of compounds, characterized by a fused thieno and pyridine ring structure. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is .
Antitumor Activity
Research indicates that derivatives of thieno[3,2-b]pyridine exhibit notable antitumor properties. In a study evaluating various compounds against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A) .
Key Findings:
- GI50 Concentration: The compound exhibited a GI50 of 13 μM against MDA-MB-231 cells, indicating effective inhibition of cell proliferation.
- Cell Cycle Effects: Treatment with the compound led to an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, suggesting an arrest in cell cycle progression .
- In Vivo Efficacy: In ovo chick chorioallantoic membrane models showed reduced tumor sizes upon administration of the compound .
Kinase Inhibition
The compound's mechanism of action may involve inhibition of specific kinases implicated in cancer progression. For instance, thieno[3,2-b]pyridine derivatives have been noted for their ability to inhibit IκB kinase (IKK), which plays a critical role in inflammatory responses and cancer . This inhibition can lead to decreased NF-κB activity, reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Comparative Data on Biological Activity
| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 13 | Cell cycle arrest at G0/G1 |
| Other Thieno Derivatives | MDA-MB-468 | Varies | VEGFR-2 inhibition |
Case Studies
- Antitumor Efficacy in TNBC:
- Kinase Inhibition Studies:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation of precursor amines with trifluoromethyl-containing intermediates under reflux conditions. Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexane. Purity assessment requires HPLC (≥95% purity threshold) and structural confirmation via / NMR and high-resolution mass spectrometry (HRMS). For example, yields of analogous thienopyridine derivatives improved to 46% when reactions were monitored by TLC and purified via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl, trifluoromethyl, and aromatic protons). NMR is essential for confirming trifluoromethyl group integrity.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves regiochemical ambiguities, as demonstrated for structurally related thieno[2,3-b]pyridine derivatives .
- Mass Spectrometry : HRMS validates molecular formula accuracy (±0.001 Da).
Q. How are common impurities identified and mitigated during synthesis?
- Methodological Answer : Impurities often arise from incomplete cyclization or residual starting materials. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies unreacted intermediates. For example, 3-amino-substituted analogs showed 5–10% impurities, which were removed via recrystallization in ethanol/water .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved for novel derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotamers) or electron-withdrawing substituents altering aromatic ring currents. Use 2D NMR techniques (COSY, NOESY) to assign coupling patterns. For example, trifluoromethyl groups in thienopyridines induce deshielding of adjacent protons, shifting signals downfield by 0.5–1.0 ppm . Computational modeling (DFT) can predict chemical shifts and validate assignments .
Q. What experimental approaches evaluate the impact of substituent position (e.g., trifluoromethyl vs. methyl) on biological activity?
- Methodological Answer :
- Comparative Assays : Synthesize analogs with trifluoromethyl groups at positions 4, 6, or 7. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : For anticancer activity, IC values of 3-amino-4-methyl analogs were 10-fold lower than unsubstituted derivatives, suggesting steric and electronic effects .
Q. How can computational methods guide the design of thienopyridine-based materials for organic electronics?
- Methodological Answer :
- Charge Transport Modeling : Density functional theory (DFT) calculates HOMO/LUMO levels to predict charge mobility. Thienopyridines with extended π-conjugation (e.g., fused thiophene rings) show hole mobilities >1 cm/V·s in organic field-effect transistors (OFETs) .
- Crystallography : XRD reveals packing motifs (e.g., herringbone vs. π-stacked) that influence conductivity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across structurally similar analogs?
- Methodological Answer :
- Control Experiments : Ensure consistent assay conditions (e.g., cell line viability, incubation time). For example, 3-amino-6-phenyl analogs showed variable IC values (±20%) due to differences in serum concentration .
- Meta-Analysis : Cross-reference published datasets for substituent-specific trends. The trifluoromethyl group at position 6 consistently enhances metabolic stability compared to position 4 .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
